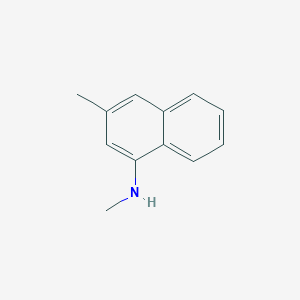

N,3-dimethylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N,3-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13N/c1-9-7-10-5-3-4-6-11(10)12(8-9)13-2/h3-8,13H,1-2H3 |

InChI Key |

MPZBTWOMRYDUGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylnaphthalen 1 Amine

Direct Synthesis Approaches to N,N-Dimethylnaphthalen-1-amine

The direct synthesis of N,N-dimethylnaphthalen-1-amine is efficiently achieved through the N-methylation of naphthalene-1-amine. Modern synthetic strategies employ transition-metal-catalyzed reactions that utilize methanol (B129727) as a readily available and economical C1 source. nih.gov This approach, often referred to as a "borrowing hydrogen" reaction, is valued for its high atom economy, as it produces water as the sole byproduct, offering a greener alternative to traditional methods that use toxic reagents like halohydrocarbons. nih.gov

Ruthenium-based catalysts have demonstrated significant efficacy in this transformation. For instance, complexes such as (DPEPhos)RuCl₂PPh₃ can catalyze the N-methylation of various amines, including naphthalene (B1677914) derivatives, under weak base conditions. nih.gov Studies on the methylation of aniline (B41778) derivatives, including naphthalen-1-amine, have reported yields ranging from 65% to 94%. nih.govrsc.org

| Reactant | Methylating Agent | Catalyst System | Byproduct | Reported Yield |

|---|---|---|---|---|

| Naphthalene-1-amine | Methanol (CH₃OH) | Ruthenium Complexes (e.g., (DPEPhos)RuCl₂PPh₃) | Water (H₂O) | 65-94% nih.govrsc.org |

Functionalization and Derivatization Strategies for N,N-Dimethylnaphthalen-1-amine

The rich electron density of the naphthalene ring system in N,N-dimethylnaphthalen-1-amine allows for a variety of functionalization and derivatization reactions, primarily through electrophilic substitution and cross-coupling pathways.

The dimethylamino group (-N(CH₃)₂) is a powerful activating group that directs incoming electrophiles to specific positions on the naphthalene core. However, its basicity means that under strongly acidic conditions, it can become protonated, altering its directing influence.

The direct fluorination of N,N-dimethylnaphthalen-1-amine using electrophilic N-F reagents, such as Selectfluor (1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI), has been investigated. researchgate.net The reaction is often complex, leading to significant tarring and the formation of complex product mixtures, including biaryls and N-demethylated products. researchgate.net

Despite these challenges, a degree of regioselectivity is observed, with 2-fluoro and 4-fluoro derivatives being formed in minor quantities. researchgate.net Notably, the 2-fluoro isomer is the predominant product among the fluorinated derivatives. researchgate.net The choice of reaction system can also influence the outcome; for example, using an NFSI–ZrCl₄ system can result in competitive chlorination of the aromatic ring. researchgate.net

| Reagent | Major Products | Minor Fluorinated Products | Predominant Fluoro Isomer |

|---|---|---|---|

| Selectfluor or NFSI | Tar, Biaryls, N-demethylated products researchgate.net | 2-Fluoro and 4-fluoro derivatives researchgate.net | 2-Fluoro-N,N-dimethylnaphthalen-1-amine researchgate.net |

Arylsulfonation: The naphthalene ring can be functionalized with sulfonyl groups. A notable example is the formation of 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethyl-naphthalen-1-amine, which demonstrates that electrophilic substitution with a bulky sulfonyl group can occur regioselectively at the C5 position on the second ring. nih.gov

Nitration: The nitration of N,N-dimethylnaphthalen-1-amine is heavily influenced by the strongly acidic conditions of the nitrating mixture (e.g., HNO₃/H₂SO₄). In such an environment, the lone pair on the nitrogen atom is protonated, forming a dimethylammonium group (-N⁺H(CH₃)₂). stackexchange.comyoutube.com Unlike the electron-donating -N(CH₃)₂ group, the protonated ammonium (B1175870) cation is a powerful electron-withdrawing and deactivating group. stackexchange.com This deactivation of the first ring directs the incoming electrophile (the nitronium ion, NO₂⁺) to the unsubstituted second ring, favoring substitution at the 5- and 8-positions. This is analogous to the well-documented meta-directing effect observed in the nitration of N,N-dimethylaniline. stackexchange.comyoutube.com

| Reaction | Conditions | Directing Group Effect | Position of Substitution |

|---|---|---|---|

| Arylsulfonation | Neutral/Lewis Acidic | -N(CH₃)₂ (Activating) | C5 nih.gov |

| Nitration | Strongly Acidic (HNO₃/H₂SO₄) | -N⁺H(CH₃)₂ (Deactivating) | C5 and C8 (favored) stackexchange.comyoutube.com |

N,N-dimethylnaphthalen-1-amine and related derivatives are viable substrates for cross-coupling reactions, which are fundamental in constructing complex molecular architectures. These reactions can form new carbon-carbon or carbon-heteroatom bonds.

Evidence of homocoupling to form biaryls has been observed as a side reaction during electrophilic fluorination attempts. researchgate.net Furthermore, related N-substituted naphthylamine derivatives have been shown to undergo electrochemical oxidative homocoupling to produce binaphthalene structures. mdpi.com More advanced strategies, such as the silver(I)-catalyzed cross-dehydrogenative-coupling (CDC) amination, have been used to functionalize the C4-position of 1-naphthylamine (B1663977) derivatives, indicating the potential for selective C-H activation and functionalization on the N,N-dimethylnaphthalen-1-amine scaffold. mdpi.com

Photochemical Electron Transfer Mediated Reactions

N,N-Dimethylnaphthalen-1-amine is an excellent electron donor upon photochemical excitation, making it a valuable participant in photoinduced electron transfer (PET) reactions. This property enables a range of unique chemical transformations.

Through photochemical electron transfer, N,N-dimethylnaphthalen-1-amine can be added to α,β-unsaturated carboxylates and other electron-deficient alkenes. uasz.snacs.orgfigshare.com The reaction is initiated by the photoexcitation of the naphthylamine, which then transfers an electron to the alkene, forming a radical ion pair. The addition occurs primarily at the 4-position of the N,N-dimethylnaphthalen-1-amine ring, with a minor regioisomer resulting from addition at the 5-position. uasz.snacs.org

The radical cation of N,N-dimethylnaphthalen-1-amine, formed via PET, can participate in various radical processes. While specific examples of radical addition-cyclization cascades starting directly from N,N-dimethylnaphthalen-1-amine were not detailed in the provided search results, the general principles of radical chemistry suggest its potential in such transformations. The formation of N-centered radicals can lead to intramolecular cyclizations, additions to olefins, or hydrogen atom transfer (HAT) processes. princeton.edu For instance, an aminyl radical cation could, in principle, add to a tethered unsaturated system, initiating a cyclization cascade to form complex heterocyclic structures. researchgate.netresearchgate.net

Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), provides a sustainable and efficient method for driving chemical reactions. mdpi.comnih.gov N,N-dimethylnaphthalen-1-amine can be utilized in these systems. For example, the PET-mediated addition to sterically hindered electron-deficient alkenes, which are less reactive under homogeneous conditions, can be successfully carried out using TiO₂ as a photocatalyst. uasz.snacs.orguasz.sn

In a typical process, UV irradiation of the TiO₂ suspension generates an electron-hole pair. researchgate.netmdpi.com The photogenerated hole can oxidize the adsorbed N,N-dimethylnaphthalen-1-amine to its radical cation, which then reacts with the alkene substrate, mirroring the mechanism observed in homogeneous PET reactions. uasz.snuasz.sn The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling. mdpi.com

Benzannulation Reactions Leading to Functionalized N,N-Dimethylnaphthalen-1-amines

Benzannulation reactions represent a powerful strategy for the regiocontrolled construction of substituted naphthalene ring systems. These convergent strategies are often employed to overcome challenges in the regioselective preparation of polysubstituted anilines through other means. nih.gov Methodologies such as the photochemical Wolff rearrangement of a diazo ketone to trigger a pericyclic cascade, or the reaction of alkynes and vinylketenes, are effective for producing a variety of substituted aromatic compounds. nih.govnih.gov

Despite the versatility of these reactions, a specific application of benzannulation to synthesize the N,3-dimethylnaphthalen-1-amine framework is not documented in the reviewed literature. While general methods for creating highly substituted naphthalene cores exist, including those involving stereocontrolled introductions of functional groups followed by a crucial regiocontrolled benzannulation step, an established protocol for the target compound is absent. nih.gov

Oxidative Cleavage Reactions in the Context of N,N-Dimethylnaphthalen-1-amine Synthesis

Oxidative cleavage is a class of reactions where a chemical bond is broken with the addition of oxygen atoms, often leading to the formation of carbonyl groups or other oxygen-containing functionalities. This method is frequently used to cleave carbon-carbon double or triple bonds, or labile N-O bonds in molecules like oximes. nih.gov

However, the use of oxidative cleavage as a constructive step in the primary synthesis of the this compound scaffold is not supported by available chemical literature. This type of reaction is typically employed for molecular degradation or functional group transformation rather than for the assembly of aromatic amine frameworks. Consequently, no research findings detail a synthetic route to this compound that incorporates an oxidative cleavage reaction as a key step.

Mechanistic Investigations and Reactivity Studies of N,n Dimethylnaphthalen 1 Amine

Photochemical Electron Transfer Mechanisms

Photochemical electron transfer (PET) reactions involving N,N-dimethylnaphthalen-1-amine are initiated by the absorption of light, which elevates the molecule to an electronically excited state. In this state, its ability to donate an electron is significantly enhanced, enabling reactions with suitable electron-accepting molecules that would not occur in the ground state.

Fluorescence quenching is a process that decreases the fluorescence intensity of a compound. colostate.edu In the case of N,N-dimethylnaphthalen-1-amine, its fluorescence is effectively quenched by electron-deficient alkenes, such as α,β-unsaturated carboxylates. researchgate.netacs.org Physicochemical studies have revealed that this quenching process is diffusion-controlled. researchgate.netacs.orgresearchgate.netresearchgate.net This means the rate of quenching is limited by the frequency of collisions between the excited N,N-dimethylnaphthalen-1-amine and the quencher molecule (the alkene). colostate.edu The mechanism of quenching is often the formation of an excited-state charge-transfer complex, also known as an exciplex, where an electron is transferred from the excited naphthylamine to the alkene. colostate.edu

A significant characteristic of the radical ion pair formed from N,N-dimethylnaphthalen-1-amine and an electron acceptor is the high efficiency of back electron transfer. researchgate.netacs.orgresearchgate.netresearchgate.net This process involves the radical ion pair reverting to the original ground-state molecules, releasing energy without any net chemical transformation. researchgate.netacs.org Because this back electron transfer is so efficient, no reaction is typically observed at lower concentrations. researchgate.netacs.orgresearchgate.net To overcome this limitation and promote a productive chemical reaction, it is necessary to introduce a proton donor, such as a small amount of water. researchgate.netacs.orgresearchgate.net The proton donor intercepts the radical ion pair, leading to subsequent bond formation that outcompetes the rapid back electron transfer. uasz.sn

Table 1: Summary of Photochemical Electron Transfer Properties of N,N-Dimethylnaphthalen-1-amine

| Property | Observation | Implication | Source(s) |

|---|---|---|---|

| Fluorescence Quenching | The process is diffusion-controlled when reacting with electron-deficient alkenes. | The reaction rate is limited by the collision frequency between reactants. | researchgate.netacs.orgresearchgate.netresearchgate.net |

| Reaction Intermediate | A contact radical ion pair is formed after photochemical electron transfer. | The reaction proceeds through charged radical species in close proximity. | researchgate.netacs.orgresearchgate.netbeilstein-journals.org |

| Back Electron Transfer | The back electron transfer within the radical ion pair is highly efficient. | The reaction is inefficient at low concentrations without additives, as the starting materials are readily regenerated. | researchgate.netacs.orgresearchgate.netresearchgate.netuasz.sn |

Reaction Kinetics and Isotopic Labeling Studies

To further elucidate the reaction mechanism, particularly the steps that follow the formation of the radical ion pair, kinetic and isotopic labeling studies have been employed. These methods provide detailed information about bond-breaking and bond-forming steps.

A kinetic isotope effect (KIE) is the change in reaction rate when an atom in a reactant is replaced with one of its isotopes, commonly hydrogen with deuterium (B1214612). wikipedia.orglibretexts.org While specific KIE measurements for this reaction are not detailed in the cited literature, closely related isotopic labeling experiments have been crucial for understanding the reaction mechanism. Such studies are designed to trace the path of atoms throughout the reaction, serving a similar purpose to KIEs in mechanistic elucidation. These experiments have been specifically applied to determine the source of hydrogen atoms in the final product. researchgate.netacs.orguasz.sn

Isotopic labeling experiments have been instrumental in mapping the hydrogen transfer pathways in the photochemical addition of N,N-dimethylnaphthalen-1-amine. researchgate.netacs.org Studies have shown that no hydrogen is directly transferred from the naphthylamine itself to the alkene substrate. researchgate.netacs.orgresearchgate.netresearchgate.net In a key experiment, the reaction was conducted in the presence of deuterium oxide (D₂O). uasz.sn Analysis of the products revealed the incorporation of deuterium into the lactone moiety of the product. uasz.sn Conversely, when the reaction was carried out using a deuterated solvent like acetonitrile-d₃, no deuterium was incorporated into the product. uasz.sn This definitively shows that the hydrogen atom transferred during the reaction originates from the protic medium (in this case, water) rather than from the solvent or the naphthylamine itself. researchgate.netacs.orguasz.sn The added proton donor is essential for the reaction to proceed efficiently by enabling a proton transfer that prevents the otherwise dominant back electron transfer. researchgate.netacs.org

Table 2: Summary of Isotopic Labeling Studies

| Isotopic Source | Reaction Medium | Result | Conclusion | Source(s) |

|---|---|---|---|---|

| None | Acetonitrile (B52724) | No direct H-transfer observed between reactants. | The naphthylamine is not the hydrogen source. | researchgate.netacs.orgresearchgate.net |

| Acetonitrile-d₃ | Deuterated Solvent | No deuterium incorporation in the product. | The bulk aprotic solvent is not the hydrogen source. | uasz.sn |

| D₂O | Acetonitrile with added heavy water | Deuterium was incorporated into the β-position of the lactone product. | The added protic species (water) is the source of the transferred hydrogen/deuterium. | uasz.sn |

Basicity and Intramolecular Hydrogen Bonding in N,N-Dimethylnaphthalen-1-amine Derivatives

The basicity of N,N-dimethylnaphthalen-1-amine and its derivatives is a subject of significant academic interest, largely due to the potential for intramolecular interactions that can dramatically influence their proton affinity. This section delves into the mechanistic investigations and reactivity studies that have elucidated the factors governing the basicity of these compounds, with a particular focus on protonation studies, the role of substituents, and the characterization of intramolecular hydrogen bonding in fluorinated analogues.

Protonation Studies and Potentiometric Basicity Measurements

Potentiometric titrations have been instrumental in quantifying the basicity of N,N-dimethylnaphthalen-1-amine derivatives. These studies have revealed that the formation of an intramolecular hydrogen bond upon protonation can lead to a significant increase in basicity. Current time information in Merrimack County, US.researchgate.netresearchgate.netacs.org For instance, in derivatives where a suitable hydrogen bond acceptor is present at the 8-position of the naphthalene (B1677914) ring, the resulting ammonium (B1175870) ion is stabilized, making the parent amine a stronger base. Current time information in Merrimack County, US.researchgate.netresearchgate.netacs.org

A noteworthy example is the case of 8-fluoro-N,N-dimethylnaphthalen-1-amine, a fluorinated "proton sponge" derivative. Current time information in Merrimack County, US.researchgate.netresearchgate.netacs.org Upon protonation, the ammonium ion forms a charged N-H···F hydrogen bond with the fluorine atom at the 8-position. Current time information in Merrimack County, US.researchgate.netresearchgate.netacs.org This intramolecular interaction significantly enhances the basicity of the amine. Current time information in Merrimack County, US.researchgate.netresearchgate.netacs.org The pKa values for several N,N-dimethylnaphthalen-1-amine derivatives, determined through potentiometric titrations, are presented in Table 1.

Table 1: Potentiometric pKa Values of N,N-Dimethylnaphthalen-1-amine Derivatives

| Compound | pKa | Solvent | Reference |

|---|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene | 12.1 | Water | rsc.org |

| 4-Methyl-1-dimethylaminonaphthalene | 4.23 | 20% Dioxan | rsc.org |

| 4,5-Dimethyl-1-dimethylaminonaphthalene | 4.53 | 20% Dioxan | rsc.org |

| 1-Dimethylaminonaphthalene | 3.93 | 20% Dioxan | rsc.org |

Influence of Substituents on N,N-Dimethylnaphthalen-1-amine Basicity

The basicity of N,N-dimethylnaphthalen-1-amine is profoundly influenced by the nature and position of substituents on the naphthalene ring. acs.org These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), generally increase the basicity of the amine. pharmaguideline.com By pushing electron density towards the nitrogen atom, they make the lone pair more available for protonation. pharmaguideline.com Conversely, electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F), decrease the basicity by delocalizing or withdrawing electron density from the nitrogen atom. pharmaguideline.com For example, the fluorine's electron-withdrawing nature in 8-fluoronaphthalen-1-amine (B89083) reduces the amine's basicity compared to derivatives with electron-donating groups.

Steric Effects: Steric interactions, often termed the "buttressing effect," play a crucial role in determining the basicity of substituted N,N-dimethylnaphthalen-1-amine derivatives. acs.org In ortho-substituted compounds, bulky substituents can force the dimethylamino group to rotate, which can either enhance or diminish its interaction with a proton. acs.org For "proton sponges" with electron-donating groups that have lesser steric demands, both the buttressing and polar effects can act in the same direction, leading to exceptionally high basicity. acs.org However, for compounds with bulky ortho-substituents, the interplay of these steric interactions can be complex and may not show a simple correlation between substituent size and basicity. acs.org

NH-F Hydrogen Bonding Characterization in Fluorinated Derivatives

The intramolecular N-H···F hydrogen bond in protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine has been extensively characterized using a combination of spectroscopic techniques. Current time information in Merrimack County, US.researchgate.netresearchgate.netacs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides compelling evidence for the N-H···F hydrogen bond. A significant through-space coupling between the N-H proton and the fluorine atom is observed. researchgate.netacs.org For instance, in the ¹H NMR spectrum of protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine, a notable H-F coupling constant (JH-F) is present, which is not attributable to through-bond interactions. researchgate.netacs.org In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, ¹H NMR spectra show the NH protons as apparent doublets with JH-F values around 20–21 Hz. acs.org The magnitude of this coupling can be influenced by the electronic nature of other substituents on the molecule. acs.org

Infrared Spectroscopy: Infrared (IR) spectroscopy further corroborates the presence of the N-H···F hydrogen bond. The N-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, a linear correlation was observed between the high-energy shift in the N-H stretching frequency and the electron-withdrawing nature of the substituent. acs.org For example, the N-H stretch of N-(8-fluoronaphthalen-1-yl)-4-nitrobenzamide appears at 3470.5 cm⁻¹, while the more electron-withdrawing trifluoroacetamide (B147638) derivative shows a red-shifted peak at 3442.9 cm⁻¹. acs.org

Table 2: Spectroscopic Data for NH-F Hydrogen Bonding in Fluorinated N,N-Dimethylnaphthalen-1-amine Derivatives

| Compound/Derivative Class | Spectroscopic Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| N-(8-fluoronaphthalen-1-yl)benzamide derivatives | ¹H NMR | JH-F | 20–21 Hz | acs.org |

| N-(8-fluoronaphthalen-1-yl)-4-nitrobenzamide | IR Spectroscopy | N-H Stretch | 3470.5 cm⁻¹ | acs.org |

| 8-Fluoro-1-aminonaphthalene acetylated with trifluoroacetic anhydride | IR Spectroscopy | N-H Stretch | 3443 cm⁻¹ | acs.org |

| N-(8-fluoronaphthalen-1-yl)benzamide | ¹H NMR | JH-F | 20.8 Hz | acs.org |

Spectroscopic Characterization and Advanced Analytical Methods Applied to N,n Dimethylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-dimethylnaphthalen-1-amine and its derivatives. It provides detailed information about the hydrogen and carbon framework of the molecules.

¹H-NMR and ¹³C-NMR Analyses of N,N-Dimethylnaphthalen-1-amine and its Derivatives

One-dimensional NMR techniques, including ¹H-NMR and ¹³C-NMR, are fundamental in characterizing N,N-dimethylnaphthalen-1-amine and its substituted forms. nih.govrsc.org In the ¹H-NMR spectrum of N,N-dimethylnaphthalen-1-amine, the protons of the dimethylamino group typically appear as a distinct singlet, while the aromatic protons on the naphthalene (B1677914) ring give rise to a complex pattern of multiplets. rsc.orgchemicalbook.com For instance, in a study involving the photochemical addition of N,N-dimethylnaphthalen-1-amine to furanone, the resulting product's structure was determined using 500 MHz proton NMR, which allowed for the attribution of chemical shifts for almost all protons and carbons. uasz.sn

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms in the naphthalene ring and the dimethylamino group are indicative of their electronic environment.

The introduction of substituents onto the naphthalene ring, as seen in various derivatives, leads to predictable shifts in the NMR spectra, which can be used to confirm the position and nature of the substituent. For example, the difluoroalkylation of N,N-dimethylnaphthalen-1-amine results in a product with a 61% yield, the structure of which is confirmed by NMR analysis. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for N,N-Dimethylnaphthalen-1-amine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| N,N-Dimethylnaphthalen-1-amine | CDCl₃ | δ 8.19 (d, J = 8.5 Hz, 1H), 7.93–7.85 (m, 1H), 7.82 (d, J = 8.2 Hz, 1H), 7.71 (dd, J = 7.2, 1.2 Hz, 1H), 7.60–7.56 (m, 1H), 7.54–7.44 (m, 2H), 5.90 (q, J = 6.8 Hz, 1H), 2.06 (d, J = 6.8 Hz, 3H) | Not specified in source | rsc.org |

| 4-(chloro(naphthalen-1-yl)methyl)-N,N-diethylbenzamide | CDCl₃ | δ 8.01–7.94 (m, 1H), 7.85–7.74 (m, 2H), 7.50 (d, J = 7.2 Hz, 1H), 7.45–7.40 (m, 4H), 7.37 (d, J = 7.7 Hz, 1H), 7.29 (d, J = 7.9 Hz, 2H), 6.81 (s, 1H), 3.33 (bs, s, 4H), 1.10 (bs, s, 6H) | δ 170.7, 141.4, 137.0, 135.7, 134.0, 130.4, 129.5, 129.0, 128.1, 127.0, 126.7, 126.6, 126.0, 125.2, 123.7, 77.4, 77.1, 76.8, 61.3, 43.3, 14.1 | rsc.org |

| 1-(chloromethyl)-2-methoxynaphthalene | CDCl₃ | δ 8.03 (dd, J = 8.6, 1.0 Hz, 1H), 7.85 (d, J = 9.1 Hz, 1H), 7.83–7.76 (m, 1H), 7.61–7.55 (m, 1H), 7.40–7.36 (m, 1H), 7.26 (d, J = 9.1 Hz, 1H), 5.18 (s, 2H), 4.00 (s, 3H) | Not specified in source | rsc.org |

Bidimensional NMR Techniques

For more complex derivatives of N,N-dimethylnaphthalen-1-amine, two-dimensional (2D) NMR spectroscopy is employed to resolve overlapping signals and establish connectivity between atoms. uasz.snwalisongo.ac.id Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the unambiguous assignment of proton and carbon signals. walisongo.ac.idresearchgate.net

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in the naphthalene ring system. libretexts.org

HSQC provides correlations between protons and their directly attached carbons, allowing for the direct assignment of carbon signals based on the known proton assignments. libretexts.org

HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. libretexts.orgmdpi.com

These 2D NMR techniques have been successfully used to determine the regiochemistry of addition products of naphthylamine derivatives. uasz.sn

H-F Coupling in Fluorinated N,N-Dimethylnaphthalen-1-amine Derivatives

The introduction of a fluorine atom into the N,N-dimethylnaphthalen-1-amine scaffold, particularly at the 8-position, gives rise to through-space hydrogen-fluorine (H-F) coupling upon protonation. nih.gov This phenomenon is a key area of research, providing insights into intramolecular hydrogen bonding. nih.govresearchgate.net

In the NMR analysis of protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine, a significant H-F coupling constant is observed between the N-H proton and the fluorine atom. nih.govresearchgate.net This coupling is not attributable to through-bond interactions and serves as strong evidence for the formation of an N-H···F hydrogen bond. nih.govresearchgate.net The magnitude of this coupling correlates well with calculated values, further supporting the presence of this intramolecular interaction. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the vibrational modes of molecules.

FTIR and ATR-IR Characterization of N,N-Dimethylnaphthalen-1-amine

Fourier Transform Infrared (FTIR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR) sampling, is a convenient method for obtaining the IR spectrum of N,N-dimethylnaphthalen-1-amine. nih.govspecac.commt.com The ATR technique allows for the analysis of solid or liquid samples with minimal preparation. specac.commt.compiketech.com

The IR spectrum of N,N-dimethylnaphthalen-1-amine exhibits characteristic absorption bands corresponding to the vibrations of its various bonds. These include:

C-H stretching vibrations of the aromatic naphthalene ring and the methyl groups.

C-N stretching vibrations of the dimethylamino group.

C=C stretching vibrations within the aromatic ring.

Aromatic C-H bending vibrations (in-plane and out-of-plane).

Table 2: General FTIR/ATR-IR Peak Assignments for Amine Functionalities

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

| N-H bend of NH₂ hydrogen-bonded to Si-OH | ~1554 | Observed in aminosilane (B1250345) coatings. | researchgate.net |

| Free amines | ~1644 | Broad peak. | researchgate.net |

| C-O vibration of amides | 1683 and 1705 | Shoulders in the spectrum. | researchgate.net |

In studies of fluorinated derivatives, solution-phase infrared spectroscopy provides results that complement gas-phase studies, with the frequencies of the N-H stretching mode showing excellent agreement between the two phases and with computed spectra. nih.govresearchgate.netresearchgate.net

Gas-Phase Cryogenic Vibrational Photodissociation Spectroscopy

For a more detailed and unperturbed view of the vibrational modes, especially those involved in weak interactions, gas-phase cryogenic vibrational photodissociation spectroscopy is employed. nih.govresearchgate.netresearchgate.net This advanced technique involves cooling mass-selected ions to cryogenic temperatures (close to 10 K) and then recording their vibrational spectrum by monitoring their photodissociation. aip.org

This method has provided compelling evidence for the N-H···F hydrogen bond in the protonated form of 8-fluoro-N,N-dimethylnaphthalen-1-amine. nih.govresearchgate.netresearchgate.net By isolating the ions in the gas phase, the influence of solvent or counter-ion effects is eliminated, allowing for a precise measurement of the intramolecular forces. nih.govresearchgate.net The observed vibrational spectra for the N-H stretching mode in these cryogenic ions are in excellent agreement with theoretical calculations, confirming the presence and nature of the hydrogen bond. nih.govresearchgate.netresearchgate.net

Fluorescence Spectroscopy

Fluorescence Quenching Studies

The fluorescence of N,N-dimethylnaphthalen-1-amine and its derivatives is susceptible to quenching by various molecules. Physicochemical studies reveal that the fluorescence quenching of N,N-dimethylnaphthalen-1-amine by furanone is a diffusion-controlled process. uasz.snresearchgate.net

The fluorescence of 5-acyl-1-dimethylaminonaphthalenes is strongly quenched by protic solvents like isopropanol (B130326) and methanol (B129727). acs.org For example, the quantum yield of one derivative decreases by a factor of 84 when the solvent is changed from acetonitrile (B52724) to isopropanol. acs.org This quenching is accompanied by a redshift in the fluorescence maxima, attributed to hydrogen bonding of the carbonyl group with the protic solvent in the excited state. acs.org The extent of quenching can be significant, with quenching factors in methanol relative to chlorobenzene (B131634) reaching up to 260 for some derivatives. acs.org Similarly, 1,5-Acrylodan, a related fluorophore, also exhibits strong fluorescence quenching in alcohol solvents. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial tool for the identification and structural elucidation of N,N-dimethylnaphthalen-1-amine and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) data for N,N-dimethylnaphthalen-1-amine is available in public databases like PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized derivatives. For example, HRMS has been used to characterize various products from reactions involving N,N-dimethylnaphthalen-1-amine, providing exact mass measurements that validate their proposed structures. rsc.orgnih.gov It has also been employed to characterize complex regioisomers containing triarylboron-based motifs, confirming their composition with high accuracy. rsc.orgrsc.org Additionally, analytical methods using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are suitable for the analysis of N,N-dimethylnaphthalen-1-amine. sielc.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N-dimethylnaphthalen-1-amine |

| 8-fluoro-N,N-dimethylnaphthalen-1-amine |

| 8-fluoro-1-aminonaphthalene |

| 8-fluoro-N-(p-nitrobenzoyl)naphthalen-1-amine |

| 8-fluoro-N-(trifluoroacetyl)naphthalen-1-amine |

| 4-(aminomethyl)-N,N-dimethylnaphthalen-1-amine |

| 5-acyl-1-dimethylaminonaphthalene |

| 1-dimethylamino-5-propionylnaphthalene |

| 1,5-Acrylodan |

| 5-nitro-(naphthylethynyl)-[5-(N,N-dimethylamino)]naphthalene |

| Terpyridine |

| Anthracenyl chalcone (B49325) |

High Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and characterization of N,N-dimethylnaphthalen-1-amine and its derivatives. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. nih.gov

In the study of Michael reactions involving N,N-dimethylnaphthalen-1-amine, HRMS utilizing an ESI-TOF (Electrospray Ionization-Time of Flight) analyzer was employed to confirm the formation of the desired products. For instance, the reaction of N,N-dimethylnaphthalen-1-amine with but-3-en-2-one (B6265698) yielded a product with a calculated m/z of 264.1359 for its sodium adduct [M+Na]+, which was in close agreement with the experimentally found value of 264.1354. amazonaws.com This high level of accuracy provides strong evidence for the successful reaction and the structure of the resulting compound.

HRMS is also instrumental in characterizing more complex derivatives. For example, in the synthesis of various sulfonamide derivatives of N,N-dimethylnaphthalen-1-amine, HRMS with an ESI source was used to verify the molecular formulas of the products. The measured mass-to-charge ratios for the deprotonated molecules [M-H]- were found to be in excellent agreement with the calculated values, confirming the successful synthesis of compounds such as 5-((10H-phenoxazin-3-yl)sulfonyl)-N,N-dimethylnaphthalen-1-amine and others. rsc.org

Furthermore, HRMS data recorded in either EI (Electron Ionization) or ESI mode is a standard part of the comprehensive characterization of novel compounds, as demonstrated in various studies involving derivatives of N,N-dimethylnaphthalen-1-amine. rsc.org This technique is often used in conjunction with NMR spectroscopy to provide a complete structural assignment.

Table 1: Exemplary HRMS Data for N,N-Dimethylnaphthalen-1-amine Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| Product of N,N-dimethylnaphthalen-1-amine and but-3-en-2-one | ESI-TOF | 264.1359 ([M+Na]+) | 264.1354 | amazonaws.com |

| 5-((10H-phenoxazin-3-yl)sulfonyl)-N,N-dimethylnaphthalen-1-amine | ESI | 372.0695 ([M-H]-) | 372.0699 | rsc.org |

| 1-(4-(Dimethylamino)-2-methylphenyl)-N,N-dimethylnaphthalen-2-amine | ESI | 305.2012 ([M+H]+) | 305.2036 | rsc.org |

| 1-(4-(Dimethylamino)-3-methylphenyl)-N,N-dimethylnaphthalen-2-amine | ESI | 305.2012 ([M+H]+) | 305.2027 | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Investigations

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool not only for characterization but also for gaining insights into reaction mechanisms and molecular interactions. Its soft ionization nature allows for the observation of non-covalently bound species and reaction intermediates, which are crucial for understanding reaction pathways.

In the investigation of photooxidation-induced cleavage of complex molecules, liquid chromatography coupled to ESI-MS (LC/ESI-MS) has proven invaluable. nih.gov This technique allows for the separation of a mixture of products followed by their mass analysis, enabling the identification of various cleavage products. nih.gov Tandem mass spectrometry (MS/MS) experiments on the protonated species generated by ESI can further elucidate fragmentation patterns, providing structural information about the initial molecule and its degradation products. mdpi.com

ESI-MS has been utilized to study the ionic species of carbazolequinone derivatives, where the protonated species were selected and dissociated to understand their fragmentation patterns. mdpi.com The nature of substituents was found to significantly influence these fragmentation routes. mdpi.com Similarly, ESI-MS has been employed to characterize the products of cross-dehydrogenative coupling reactions, where high-resolution mass spectra were determined using an ESI source. rsc.org

Furthermore, ESI-MS is a key component in multiplex assays designed to assess enzyme activity. For example, in an assay for transaminase activity, ultra-high-performance liquid chromatography coupled with ESI quadrupole time-of-flight mass spectrometry (UPLC/ESI-TOF MS) was used to characterize the amine products synthesized by both enzymatic and chemical methods. uniovi.es This demonstrates the utility of ESI-MS in studying biochemical transformations involving amine compounds.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insights into molecular structure, conformation, and intermolecular interactions.

Molecular Structure Determination of N,N-Dimethylnaphthalen-1-amine Derivatives

The precise molecular geometry of various derivatives of N,N-dimethylnaphthalen-1-amine has been elucidated through single-crystal X-ray diffraction. For instance, the crystal structure of 5-(1H-imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine revealed that the dihedral angle between the naphthalene ring system and the imidazole (B134444) ring is 86.1 (2)°. nih.govnih.gov This near-perpendicular arrangement is a critical feature of its molecular conformation.

In another example, the crystal structure of (E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)naphthalen-1-yl]prop-2-en-1-one, a chalcone derivative, was determined. iucr.org The study revealed that the anthracene (B1667546) and naphthalene ring systems are almost perpendicular to each other, with a dihedral angle of 70.26 (10)°. iucr.org Such structural information is vital for understanding the steric and electronic effects that influence the properties of the molecule.

The synthesis and crystallographic analysis of novel salts of heterocyclic polyamines with 5-sulfosalicylic acid have also been reported, including discussions on ion pairs involving 8-(dimethylamino)-N,N-dimethylnaphthalen-1-aminium (dmanH+). mdpi.com These studies provide fundamental data on the solid-state structures of these complex ionic compounds.

Table 2: Crystallographic Data for a Derivative of N,N-Dimethylnaphthalen-1-amine

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine | C₁₅H₁₅N₃O₂S | Orthorhombic | Pbca | 16.3707 (16) | 7.7928 (7) | 22.088 (2) | 2817.8 (5) | 8 |

Data sourced from reference nih.gov. This table is interactive.

Hydrogen Bonding Networks in Crystalline Forms

Hydrogen bonding plays a crucial role in dictating the packing of molecules in the crystalline state, influencing physical properties such as melting point and solubility. In the crystal structure of 5-(1H-imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine, weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds, along with C–H⋯π interactions, link the molecules into a two-dimensional network. nih.govnih.gov

More complex hydrogen bonding motifs are observed in protonated derivatives. For example, in protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine, an intramolecular N-H+⋯F hydrogen bond is formed. researchgate.netacs.org X-ray crystallography revealed that this interaction is significantly influenced by ion pairing in the solid state, leading to the formation of bifurcated and trifurcated hydrogen bonds depending on the counterion present. researchgate.netacs.orgresearchgate.net This highlights the interplay between intramolecular and intermolecular forces in the solid state.

Studies on other 1,8-disubstituted naphthalenes have also shown the importance of hydrogen bonding. In certain amide derivatives, intermolecular hydrogen bonding between the amide N–H and a neighboring molecule's carbonyl oxygen dictates the formation of naphthalene-based sheets. acs.org The X-ray crystal structures of these compounds reveal amide NH···F distances that are influenced by these intermolecular interactions. acs.org

Ion Pairing Effects on Solid-State Structure

The nature of the counterion can have a profound effect on the solid-state structure of ionic derivatives of N,N-dimethylnaphthalen-1-amine. This is particularly evident in the case of protonated species.

Computational Chemistry and Theoretical Modeling of N,n Dimethylnaphthalen 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules, providing detailed information about their electronic and structural properties.

The electronic structure of N,N-dimethylnaphthalen-1-amine is characterized by the interplay between the π-system of the naphthalene (B1677914) rings and the electron-donating dimethylamino group. vulcanchem.com This structure facilitates π-π interactions and enhances the molecule's reactivity in electrophilic substitution reactions. vulcanchem.com Density Functional Theory (DFT) is a common method for studying the electronic properties of such amines. pku.edu.cnjmaterenvironsci.com Calculations are often performed at levels like B3LYP/6-311+G(d,p) to optimize molecular geometries and determine electronic characteristics. pku.edu.cn

Key electronic properties that can be calculated include the molecular electrostatic potential (MEP), which identifies charge distribution and reactive sites, and various reactivity descriptors. pku.edu.cnjmaterenvironsci.com For instance, global indices such as electronic chemical potential (µ), chemical hardness (η), and electrophilicity (ω) can be computed to predict the molecule's behavior in chemical reactions. jmaterenvironsci.com In studies of related photochemical reactions, quantum chemical calculations on the radical cation of N,N-dimethylnaphthalen-1-amine have been performed using methods like UHF/6-31G** on an optimized geometry to understand its electronic state after electron transfer. uasz.sn The electron-donating strength of the N,N-dimethylnaphthalen-1-amine moiety has been noted to cause significant intramolecular charge transfer (ICT) in larger push-pull systems. uminho.pt

| Computed Property | Significance | Typical Computational Method |

|---|---|---|

| Molecular Geometry | Provides the optimized 3D structure of the molecule. | DFT (e.g., B3LYP/6-311+G(d,p)) pku.edu.cn |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | DFT pku.edu.cn |

| Frontier Molecular Orbitals (HOMO/LUMO) | Describes electronic transition and reactivity; the energy gap indicates chemical stability. | DFT, UHF uasz.sn |

| Global Reactivity Descriptors (Hardness, Electrophilicity) | Quantifies the molecule's overall reactivity profile. | DFT jmaterenvironsci.com |

Computational methods are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. These theoretical predictions are crucial for interpreting experimental data and confirming molecular structures. For derivatives of N,N-dimethylnaphthalen-1-amine, such as 8-fluoro-N,N-dimethylnaphthalen-1-amine, computed vibrational spectra have shown excellent agreement with experimental results obtained from both solution-phase infrared spectroscopy and gas-phase cryogenic vibrational photodissociation spectroscopy. researchgate.netresearchgate.net

This strong correlation between theoretical and experimental frequencies validates the accuracy of the computational model and the structural assignment. researchgate.net Experimental spectra, such as those available in the PubChem database from Fourier-transform infrared (FTIR) and vapor-phase IR spectroscopy, serve as benchmarks for these validation efforts. nih.gov The ability to accurately predict vibrational modes is essential for understanding the molecule's dynamics and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Approaches

Theoretical modeling is instrumental in mapping out the complex pathways of chemical reactions, including identifying short-lived intermediates and transition states.

Understanding the mechanism of a chemical reaction requires characterizing its transition states (TS). Computational methods, particularly DFT, are used to locate and optimize the geometries of these high-energy states. unibo.itunibo.it For complex molecules derived from N,N-dimethylnaphthalen-1-amine, theoretical studies at levels like B3LYP/6-31G(d) have been performed to analyze the rotational barriers around specific bonds. unibo.itunibo.it

By calculating the relative energies of the ground states (GS) and transition states, researchers can forecast the activation energy for processes like atropisomerization, where rotation around a single bond is hindered. unibo.it This analysis helps in predicting the stability of different stereoisomers and the kinetics of their interconversion. unibo.it

| State | Relative Free Energy (kcal/mol) |

|---|---|

| GS4 | 0.000 |

| GS1 | 0.381 |

| GS2 | 0.908 |

| GS3 | 1.228 |

N,N-dimethylnaphthalen-1-amine participates in reactions involving charge transfer, particularly under photochemical conditions. researchgate.netresearchgate.net A physicochemical study revealed that its fluorescence quenching is diffusion-controlled and that a highly efficient back electron transfer occurs, which can prevent chemical transformation at low concentrations. researchgate.netresearchgate.net Computational studies are key to understanding these processes. A proposed mechanism for its addition to electron-deficient alkenes involves a contact radical ion pair, a species that can be modeled using quantum chemical calculations. researchgate.netresearchgate.net Isotopic labeling experiments, often complemented by theoretical analysis, have been used to trace the pathways of hydrogen transfer in these complex reactions. researchgate.netresearchgate.net

Ab Initio Molecular Dynamics Simulations of N,N-Dimethylnaphthalen-1-amine Systems

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with classical molecular dynamics to model the time-dependent evolution of a chemical system. This technique allows for the study of dynamic processes, such as solvent effects and structural rearrangements, without relying on pre-parameterized force fields. aps.orgresearchgate.net

In a typical AIMD simulation, the forces on the atoms are calculated "on-the-fly" using quantum chemistry at each step of the simulation. researchgate.net The system's temperature can be controlled using a thermostat, such as the Nosé-Hoover chain thermostat, and simulations are run for several picoseconds with femtosecond time steps to observe molecular motion and reactivity. aps.org For systems involving protonated amines, AIMD can be used to study proton transfer events and the dynamics of hydrogen-bonded networks. researchgate.net While specific AIMD studies on N,N-dimethylnaphthalen-1-amine are not widely reported, the methodology is well-established for investigating the dynamics of related amine and aromatic systems in solution. researchgate.netresearchgate.netresearchgate.net

Applications of N,n Dimethylnaphthalen 1 Amine in Specialized Chemical Fields

Role as Building Blocks in Organic Synthesis

The N,N-dimethylnaphthalen-1-amine framework is a versatile building block in organic synthesis, prized for its reactivity in forming complex molecular architectures. The electron-rich nature of the naphthalene (B1677914) ring, enhanced by the dimethylamino group, facilitates a range of chemical transformations.

The synthesis of nanometer-sized conjugated molecules with precise lengths and compositions has been achieved using derivatives of N,N-dimethylnaphthalen-1-amine. capes.gov.br These compounds serve as fundamental units for constructing extended π-conjugated systems, which are of interest for their electronic and optical properties.

A key strategy involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For instance, 5-iodo-N,N-dimethylnaphthalene-1-amine has been successfully coupled with various terminal acetylenes to create a family of conjugated 5-nitro-(naphthylethynyl)-[5-(N,N-dimethylamino)]naphthalene molecules. capes.gov.bracs.org These reactions efficiently extend the π-system, linking electron-donating (dimethylamino) and electron-withdrawing (nitro) groups through an acetylene (B1199291) bridge. acs.org The resulting structures exhibit significant intramolecular charge-transfer (ICT) characteristics and fluorescence emission. capes.gov.br Further elaboration, such as the catalytic oxidative dimerization of terminal acetylene derivatives, allows for the synthesis of corresponding 1,3-butadiyne-linked nanostructures, further extending the conjugation. capes.gov.br

Table 1: Examples of Conjugated Systems from N,N-dimethylnaphthalen-1-amine Derivatives

| Precursor | Coupling Partner | Reaction Type | Resulting System | Key Feature | Reference |

|---|---|---|---|---|---|

| 5-Iodo-N,N-dimethylnaphthalene-1-amine | 1-Ethynyl-5-nitronaphthalene | Pd-catalyzed cross-coupling | 5-Nitro-(naphthylethynyl)-[5-(N,N-dimethylamino)]naphthalene | Push-pull conjugated molecule | capes.gov.bracs.org |

The N,N-dimethylnaphthalen-1-amine moiety actively participates in various reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

One notable example of C-C bond formation is through photochemical electron transfer. When irradiated, N,N-dimethylnaphthalen-1-amine can add to electron-deficient alkenes, such as α,β-unsaturated carboxylates. researchgate.netacs.org The reaction is initiated by the photoexcited amine donating an electron, leading to the formation of a radical ion pair and subsequent C-C bond formation, typically at the 4-position of the naphthalene ring. researchgate.netacs.org This method provides a pathway to functionalize the naphthalene core under mild conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions, as mentioned previously, are also a primary method for C-C bond formation, linking the naphthalene unit to other aromatic or acetylenic fragments. acs.org

For carbon-heteroatom bond formation, derivatives of N,N-dimethylnaphthalen-1-amine are used to synthesize more complex molecules. For example, the synthesis of fluorescent sulfonamide derivatives involves forming a C-S bond, linking the naphthalene amine to a sulfonyl group. nih.gov The nitrogen atom of the amino group itself is a key site for C-N bond formation, as seen in the synthesis of terpyridine ligands where the N,N-dimethylnaphthalen-1-amine unit is attached to a larger heterocyclic structure. uminho.ptunipv.it

Utilization in Analytical Chemistry

The distinct reactivity of the N,N-dimethylnaphthalen-1-amine structure has been harnessed for important applications in analytical chemistry, particularly for the detection of specific ions.

N,N-dimethylnaphthalen-1-amine is a critical reagent in the Griess test, a widely used analytical method for the colorimetric detection and quantification of nitrite (B80452) ions (NO₂⁻). chemicalbook.comwikipedia.org This test is fundamental in various fields, including clinical diagnostics, environmental monitoring, and food science. vulcanchem.com

The reaction mechanism involves two steps. First, in an acidic medium, the nitrite ion reacts with sulfanilic acid to form a diazonium salt. In the second step, this diazonium salt is coupled with N,N-dimethylnaphthalen-1-amine. sigmaaldrich.com The coupling reaction is an electrophilic aromatic substitution that forms a highly colored red-violet azo dye. chemicalbook.comvulcanchem.com The intensity of the red color is directly proportional to the concentration of nitrite in the sample, allowing for quantitative measurement using spectrophotometry. chemicalbook.com This method is also used to determine nitrate (B79036) after its reduction to nitrite. sigmaaldrich.com

Table 2: The Griess Reaction for Nitrite Detection

| Step | Reactants | Intermediate/Product | Observation | Reference |

|---|---|---|---|---|

| 1. Diazotization | Nitrite (NO₂⁻), Sulfanilic Acid, Acidic medium | Diazonium salt | Colorless | sigmaaldrich.com |

Contributions to Materials Science

The electronic and photophysical properties endowed by the N,N-dimethylamino group make this class of compounds highly valuable in the design of advanced functional materials, especially those that interact with light.

The N,N-dimethylnaphthalen-1-amine moiety is a powerful electron-donating group, making it an ideal component in the design of "push-pull" chromophores. uminho.ptacs.org In these systems, the electron-donating (push) group is connected to an electron-accepting (pull) group through a π-conjugated spacer, which is the naphthalene ring in this case. mdpi.comresearchgate.net

This molecular architecture facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the donor to the acceptor. mdpi.commdpi.com This ICT process results in a large change in the molecule's dipole moment between the ground and excited states, leading to several useful properties:

Solvatochromism : The fluorescence emission color of these dyes is highly sensitive to the polarity of their environment. Polar solvents stabilize the more polar excited state, causing a red shift (a shift to longer wavelengths) in the emission spectrum. acs.orgmdpi.com

Fluorogenic Behavior : Some designs are fluorogenic, meaning they are non-fluorescent or weakly fluorescent in aqueous media but become highly fluorescent in nonpolar environments, such as within lipid membranes or protein binding sites. acs.org

These properties have been exploited to create fluorescent probes for studying biological systems, such as sensing the polarity of lipid droplets or detecting protein aggregates. acs.orgresearchgate.net By chemically modifying the acceptor group or the naphthalene scaffold, the optical properties can be finely tuned for specific applications. uminho.ptacs.org For example, linking N,N-dimethylnaphthalen-1-amine to a terpyridine acceptor creates push-pull systems with potential applications in nonlinear optics. uminho.ptunipv.it

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/System |

|---|---|

| N,3-dimethylnaphthalen-1-amine | Subject of article |

| N,N-dimethylnaphthalen-1-amine | Parent compound, reagent in Griess test, push-pull donor |

| 5-Iodo-N,N-dimethylnaphthalene-1-amine | Precursor for conjugated systems |

| 1-Ethynyl-5-nitronaphthalene | Coupling partner |

| 5-Nitro-(naphthylethynyl)-[5-(N,N-dimethylamino)]naphthalene | Conjugated push-pull molecule |

| Sulfanilic acid | Reagent in Griess test |

| Terpyridine | Electron acceptor in push-pull systems |

Research in Environmental Chemical Studies

The study of this compound in environmental chemistry is primarily concerned with its behavior as a member of the polycyclic aromatic amines (PAAs). PAAs, like the closely related polycyclic aromatic hydrocarbons (PAHs), are recognized as a class of organic pollutants. scispace.com They are compounds that consist of two or more fused aromatic rings and can enter the environment from both natural and anthropogenic sources, including the incomplete combustion of organic materials like coal and fossil fuels. scispace.comnijophasr.net Research in this area focuses on understanding their distribution, persistence, and transformation in various environmental compartments.

This compound, as a polycyclic aromatic amine, is expected to share environmental characteristics with other compounds in this class. PAAs are structurally similar to PAHs but contain one or more amino functional groups. This structural feature influences their chemical and physical properties, and consequently, their environmental fate.

The environmental behavior of PAAs is characterized by several key processes:

Solubility and Partitioning : Like PAHs, PAAs generally exhibit low solubility in water but are more lipophilic, meaning they have a tendency to associate with fatty tissues in organisms and organic matter in soil and sediment. scispace.com This low water solubility means they are less likely to be found dissolved in high concentrations in water bodies.

Adsorption and Transport : Due to their properties, PAAs in the environment tend to adsorb to particulate matter in the atmosphere, water, and soil. scispace.com This adsorption affects their transport, with soil and sediments acting as major environmental sinks where they can persist. scispace.com Atmospheric transport can occur when they are adsorbed to airborne particles, which can then be deposited onto land and water surfaces through wet or dry deposition. scispace.com

Persistence and Degradation : PAAs are considered persistent organic pollutants (POPs) because they are resistant to degradation. scispace.com However, they can be broken down over time through processes such as photodegradation (breakdown by light) and biodegradation by microorganisms present in soil and sediment. scispace.com The rate of degradation generally decreases as the number of aromatic rings in the molecule increases. scispace.com

The table below summarizes the expected environmental behavior of compounds in the PAA class.

| Property | General Environmental Behavior for PAAs |

| Water Solubility | Low; tends to partition out of water. scispace.com |

| Adsorption | High affinity for organic matter, soil, and sediments. scispace.com |

| Volatility | Generally low, with heavier compounds being less volatile. scispace.com |

| Primary Sinks | Soil and sediments are the main environmental reservoirs. scispace.com |

| Degradation Pathways | Primarily biodegradation and photodegradation. scispace.com |

| Environmental Concern | Classified as persistent organic pollutants due to resistance to degradation and potential for bioaccumulation. scispace.com |

Potential Applications in Pharmaceutical Research (General)

While specific pharmaceutical applications for this compound are not widely documented in mainstream research, its chemical structure as a substituted naphthalenamine suggests several areas of potential interest for pharmaceutical research and development. Aromatic and polycyclic amines are important scaffolds in medicinal chemistry, often serving as precursors or key structural motifs in the synthesis of biologically active molecules.

The potential utility of this compound in this field can be inferred from the applications of similar naphthalenamine derivatives:

Synthetic Intermediate : The compound can serve as a versatile precursor for creating more complex molecules. The naphthalene core provides a rigid scaffold, while the dimethylamino and methyl groups can be modified or used to direct further chemical reactions to build larger, more intricate structures with potential therapeutic properties. vulcanchem.com

Fluorescent Probes and Labeling : Naphthalenamine derivatives are known for their fluorescent properties. For instance, isothiocyanate derivatives of related compounds like N,N-dimethylnaphthalen-1-amine are used as fluorescent labels for biomolecules such as proteins and amino acids. smolecule.com This allows for visualization and tracking of these molecules in biological systems, a crucial tool in drug discovery and diagnostics. The specific substitution pattern of this compound would influence its unique photophysical properties.

Scaffold for Bioactive Compounds : The naphthalene ring is a feature in a number of approved drugs and experimental compounds. By using this compound as a starting material, medicinal chemists could explore the synthesis of novel compounds for various therapeutic targets. The amine functional group is particularly valuable as it can be used to improve solubility or to form salts, which is often a desirable property for drug candidates.

The table below outlines potential areas of pharmaceutical research where this compound or its derivatives could be investigated.

| Research Area | Potential Application of this compound Structure |

| Medicinal Chemistry Synthesis | As a foundational building block (scaffold) for synthesizing novel drug candidates. vulcanchem.com |

| Molecular Probes | Development of new fluorescent labels for bio-imaging and high-throughput screening assays, leveraging the naphthalene core's intrinsic fluorescence. smolecule.com |

| Drug Discovery | Exploration of derivatives for biological activity against various disease targets. The specific substitution may offer unique interactions with biological macromolecules. |

| Diagnostic Reagent Development | Use in chemical assays, similar to how N,N-dimethyl-1-naphthylamine is used in the Griess reaction for nitrate detection, which has applications in clinical diagnostics. vulcanchem.comwikipedia.org |

Q & A

Q. What established synthetic routes are available for N,3-dimethylnaphthalen-1-amine, and how do reaction conditions influence yield?

this compound can be synthesized via:

- Reductive amination : Using Pd/NiO catalysts under H₂ at 25°C, achieving high yields (84–98%) with minimal byproducts (e.g., N-benzylnaphthalen-1-amine synthesis) .

- Methylation of amines : Employing Na₂CO₃ or KOH in aqueous conditions for N-permethylation of naphthalene derivatives, requiring pH 11–13 and room temperature . Yield optimization depends on catalyst choice, temperature, and solvent purity. For example, Pd/NiO avoids harsh conditions, improving efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

- ¹H-NMR : Identifies aromatic protons (δ 6.4–8.2 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). Splitting patterns distinguish substituent positions .

- FT-IR : Detects C=N (1632 cm⁻¹) and aromatic C=C (1510 cm⁻¹) stretches, confirming Schiff base derivatives .

- UV-Vis : Monitors π→π* transitions in aromatic systems (200–400 nm) .

Advanced Research Questions

Q. How does palladium-catalyzed C-H activation enhance dimethylamination efficiency?

Pd-catalyzed C-H functionalization (e.g., using N,N-dimethylformamide as a dimethylamino source) enables direct bond formation without pre-functionalized substrates. This method achieves regioselectivity at the naphthalene 1-position, reducing synthetic steps and improving atom economy (e.g., 84% yield for 4-ethyl-N,N-dimethylnaphthalen-1-amine) .

Q. What challenges arise in interpreting ¹H-NMR spectra of substituted this compound derivatives?

Overlapping signals in aromatic regions (e.g., δ 6.4–8.2 ppm) complicate assignment, especially with electron-withdrawing/donating substituents. Advanced techniques like COSY or NOESY are required to resolve coupling patterns, as seen in derivatives like 4-(3,4-dimethylbenzyl)-N,N-dimethylnaphthalen-1-amine .

Q. How can computational studies (e.g., DFT) elucidate electronic properties of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron donor-acceptor behavior. For example, computational analysis of Schiff base derivatives revealed charge transfer interactions critical for ligand design in metal complexes .

Q. What role does this compound play in coordination chemistry?

Its Schiff base derivatives (e.g., N-(2,3-dimethoxybenzylidene)naphthalen-1-amine) act as ligands in metal complexes. X-ray crystallography confirms planar geometries (orthorhombic Pbca symmetry) suitable for catalysis or magnetic studies .

Q. How do temperature and storage conditions affect this compound stability?

While synthesis at 150°C suggests thermal stability , long-term storage requires inert atmospheres (N₂/Ar) to prevent oxidation. Degradation products can be monitored via TLC or HPLC .

Q. What derivatization strategies improve trace analysis of this compound?

Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detectability via HPLC-MS by introducing fluorophores or charged groups, enabling quantification at ppm levels .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported yields across synthetic methods?

Compare catalyst systems (e.g., Pd/NiO vs. traditional methylation agents). Pd/NiO provides higher yields (95–98%) under milder conditions (25°C, 10 hrs) than aqueous methylation (70–80% at 150°C) . Purity of starting materials and solvent choice (e.g., ethanol vs. DMSO) also impact outcomes.

Q. What methodological improvements address low regioselectivity in naphthalene functionalization?

Ligand-assisted Pd catalysis (e.g., phosphine ligands) directs substitution to the 1-position. Computational modeling (DFT) predicts transition states to optimize reaction pathways, as demonstrated in C-H activation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.